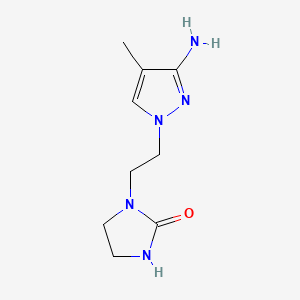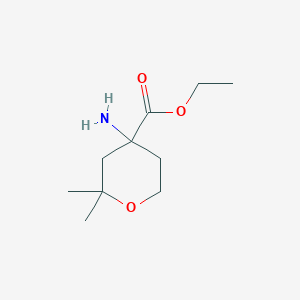
Ethyl 4-amino-2,2-dimethyltetrahydro-2h-pyran-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C10H19NO3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate typically involves the reaction of ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate with suitable reagents to introduce the 2,2-dimethyl substituents. One common method involves the use of ethyl 5-acetoxypent-2,3-dienoate and 1,3-dicarbonyl compounds under phosphine-catalyzed [3+3] annulation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate
- Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
- 2,2-Dimethyltetrahydro-4H-pyran-4-one
Uniqueness
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the amino group and the 2,2-dimethyl substituents on the tetrahydropyran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
ethyl 4-amino-2,2-dimethyloxane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-8(12)10(11)5-6-14-9(2,3)7-10/h4-7,11H2,1-3H3 |
InChIキー |
HNKHOLRFLNYHCR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCOC(C1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B13530659.png)






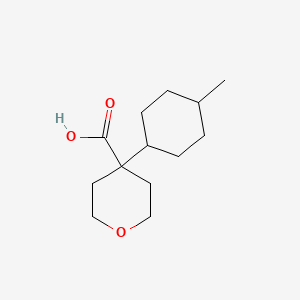
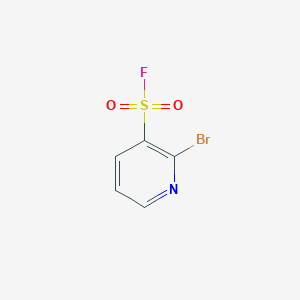
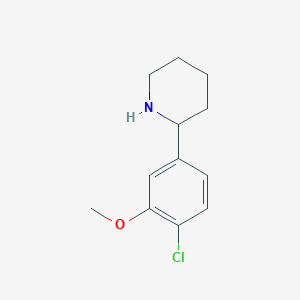
![tert-butylN-{2-[(3-bromopyridin-2-yl)amino]ethyl}carbamate](/img/structure/B13530717.png)
